Cefotaxime

Vue d'ensemble

Description

Cefotaxime is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic. This compound is commonly used to treat infections such as joint infections, pelvic inflammatory disease, meningitis, pneumonia, urinary tract infections, sepsis, gonorrhea, and cellulitis . It is administered either intravenously or intramuscularly .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cefotaxime is synthesized through a multi-step process that involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The key steps include:

Acylation: The 7-ACA is acylated with a thiazole derivative to form the intermediate compound.

Oxime Formation: The intermediate is then reacted with methoxyimino acetic acid to form the oxime derivative.

Cyclization: The oxime derivative undergoes cyclization to form the final this compound compound.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the cultivation of microorganisms that produce the precursor compounds, which are then chemically modified to produce this compound .

Analyse Des Réactions Chimiques

Polymerization Reactions

Cefotaxime undergoes dimer and trimer formation under specific conditions, characterized by covalent bonding between molecules.

Mechanism :

-

The amino group at position 7 of one this compound molecule forms a σ bond with the 3α-carbon of another molecule .

-

This reaction produces four possible double-bond cis/trans isomers for the dimer and eight isomers for the trimer .

Structural Confirmation :

| Property | Dimer (C₃₀H₃₀N₁₀O₁₂S₄) | Trimer (C₄₆H₄₇N₁₅O₁₇S₆) |

|---|---|---|

| Molecular Weight (amu) | 850.09192 | 1,265.13888 |

| HR-MS [M+H]⁺ (m/z) | 851.08887 | 1,266.13583 |

| Major Cleavage Ions | 791.07, 747.09, 730.06 | 1,206.12, 1,162.14 |

Stereochemistry :

-

Dimer chiral centers (C6, C7, C22, C25) retain R-configurations, matching parent this compound .

-

Coupling constants (J = 4.8 Hz for H6-H7 and H22-H25) confirm β-lactam ring stability .

Metal Complexation

This compound acts as a polydentate ligand, forming stable complexes with transition metals via multiple coordination sites.

Coordination Modes :

-

Lactam carbonyl , carboxylate group , and thiazole nitrogen serve as primary binding sites .

-

Reacts with Ca(II), Cr(III), Zn(II), Cu(II), and Se(IV) to form 1:1 stoichiometric complexes .

Synthetic Protocol :

-

Dissolve this compound (1 mmol) in methanol.

-

Mix with aqueous metal chloride (1 mmol).

Characterization Data :

| Metal Ion | Complex Formula | IR ν(C=O) (cm⁻¹) | Magnetic Moment (BM) |

|---|---|---|---|

| Cu(II) | [Cu(cefotax)Cl]·3H₂O | 1,650 | 1.82 |

| Zn(II) | [Zn(cefotax)Cl]·2H₂O | 1,645 | Diamagnetic |

| Cr(III) | [Cr(cefotax)(H₂O)Cl₂]·H₂O | 1,660 | 3.75 |

Stability Against β-Lactamase

This compound’s syn-configured methoxyimino group confers resistance to enzymatic degradation.

Key Features :

-

Stereoelectronic Effects : The methoxyimino group’s orientation sterically hinders β-lactamase access to the β-lactam ring .

-

Spectral Evidence :

Reactivity in Schiff Base Formation

This compound reacts with aldehydes to form Schiff base ligands for enhanced metal chelation.

Example :

-

Salicylaldehyde Reaction :

Applications :

Applications De Recherche Scientifique

Cefotaxime is a cephalosporin antibiotic used to treat a variety of bacterial infections . It functions by killing bacteria .

Common Applications

- Bacterial Infections: this compound injection is prescribed for treating infections such as pneumonia and lower respiratory tract infections, gonorrhea, meningitis, and abdominal, skin, blood, bone, joint, and urinary tract infections . It is effective against Streptococcus pneumoniae, Haemophilus influenzae, Streptococcus pyogenes, Staphylococcus aureus, and Escherichia coli .

- Surgical Prophylaxis: It can be administered before, during, and after surgical procedures, including Cesarean sections, to prevent potential infections .

- Other uses: this compound is also sometimes used to treat typhoid fever, salmonella, infectious diarrhea, food poisoning, Lyme disease, and infections resulting from dog bites .

Clinical trials and efficacy

this compound's efficacy has been evaluated in clinical trials for treating lower respiratory infections, with overall rates of bacteriologic and clinical cure at 89.9% and 93.9%, respectively . In comparative trials, this compound showed numerically greater cure rates than cefazolin . Favorable cure rates have been observed in patients with infections due to Streptococcus pneumoniae, Haemophilus influenzae, Streptococcus pyogenes, Staphylococcus aureus, and Escherichia coli, with nearly comparable responses for Proteus, Enterobacter, and Klebsiella species .

** resistance**

While generally effective, this compound has shown bacteriologic failures in some infections due to Serratia marcescens and Pseudomonas aeruginosa . Resistance to this compound in Salmonella is relatively low overall, but high proportions have been observed in specific serovars like S. Kentucky .

Mécanisme D'action

Cefotaxime exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located in the bacterial cell wall, thereby preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria .

Comparaison Avec Des Composés Similaires

Ceftriaxone: Another third-generation cephalosporin with a longer half-life.

Ceftazidime: Known for its activity against Pseudomonas aeruginosa.

Cefixime: An oral third-generation cephalosporin

Cefotaxime remains a valuable antibiotic in the treatment of serious bacterial infections, particularly those caused by resistant strains. Its broad spectrum of activity and rapid action make it a crucial tool in modern medicine.

Propriétés

Key on ui mechanism of action |

The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III. |

|---|---|

Numéro CAS |

63527-52-6 |

Formule moléculaire |

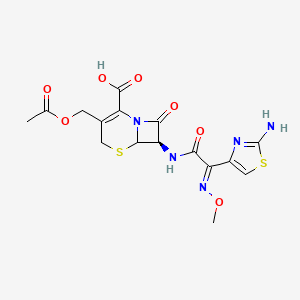

C16H17N5O7S2 |

Poids moléculaire |

455.5 g/mol |

Nom IUPAC |

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/t10-,14-/m1/s1 |

Clé InChI |

GPRBEKHLDVQUJE-QMTHXVAHSA-N |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |

SMILES isomérique |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |

SMILES canonique |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

63527-52-6 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

64485-93-4 (mono-hydrochloride salt) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Benaxima Biosint Cefotaxim Cefotaxime Cefotaxime Sodium Cefradil Cephotaxim Claforan Fotexina HR 756 HR-756 HR756 Kendrick Klaforan Primafen Ru 24756 Ru-24756 Ru24756 Sodium, Cefotaxime Taporin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefotaxime exert its antibacterial effect?

A1: this compound is a β-lactam antibiotic that targets bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, the final step in cell wall formation. [] This binding inhibits PBP activity, leading to a weakened cell wall, osmotic instability, and ultimately, bacterial cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C16H17N5O7S2 and a molecular weight of 455.48 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, spectroscopic methods like UV-Vis spectrophotometry have been utilized for the estimation of this compound in both pure form and pharmaceutical formulations. [] For example, a method involving the complexation of this compound with Fe(II) in alkaline conditions resulting in a reddish-orange colored product with a maximum absorbance (λmax) at 505 nm has been reported. []

Q4: How stable is this compound in intravenous (IV) admixtures?

A4: this compound sodium at 10 mg/mL, when admixed with metronidazole 5 mg/mL in a 0.9% sodium chloride injection, demonstrated stability for up to 72 hours when stored at 8°C. [] This indicates good stability under these specific conditions.

Q5: What about the stability of this compound for intracutaneous injection?

A5: Studies show that the stability of this compound sodium intracutaneous injection is less favorable. [] Even when stored at room temperature and protected from sunlight, a significant drop in concentration was observed after just one week. [] The recommended storage life under these conditions is no more than 3 days. []

Q6: this compound itself isn't a catalyst. Can you clarify this aspect based on the provided research?

A6: You are correct. This compound acts as an inhibitor of bacterial enzymes (PBPs) rather than a catalyst. [] The research papers provided focus on this compound's antibacterial activity, resistance mechanisms, and its pharmacokinetic properties. They don't delve into its use in catalytic applications.

Q7: Has computational chemistry been used in research on this compound?

A7: While the provided research articles don't explicitly detail computational studies on this compound, mass spectrometry combined with UV spectrophotometry has been employed to study the kinetics of this compound hydrolysis by β-lactamase TEM-1 and its G238S mutant. [] This approach offers valuable insights into the interaction dynamics between the drug and the enzyme.

Q8: How do structural modifications of this compound impact its activity?

A8: One notable example highlighted in the research involves the G238S mutation in β-lactamase TEM-1. [] This single amino acid change significantly impacts the enzyme's interaction with this compound. The mutation leads to a decrease in deacylation rate for penicillins, explaining the reduced activity against these antibiotics. [] Conversely, the mutation results in increased acylation rate for this compound, leading to better catalytic efficiency against this specific antibiotic. []

Q9: What strategies can improve this compound's stability or bioavailability?

A9: While specific formulation strategies aren't discussed in the provided research, the study on IV admixture stability highlights the importance of factors like storage temperature and compatible co-solutes in maintaining drug stability. []

Q10: Is there information regarding SHE regulations related to this compound in the provided research?

A10: The provided research articles primarily focus on the clinical and pharmacological aspects of this compound. Information regarding specific SHE regulations and compliance is not discussed.

Q11: What is known about the pharmacokinetics of this compound in neonatal pony foals?

A11: Research on foals showed that following a single IV dose, this compound is rapidly eliminated with a half-life of 0.6 hours. [] The active metabolite, desacetylthis compound, exhibited a longer half-life of 1.69 hours. [] Based on these findings, a dosage of 40 mg/kg body weight every 4-6 hours was suggested for foals with gram-negative septicemia, while a more frequent administration every 2 hours was recommended for those with meningitis. []

Q12: How does pregnancy affect this compound pharmacokinetics?

A12: Studies in postpartum patients reveal altered pharmacokinetics of this compound compared to non-pregnant individuals. [] Significantly larger volumes of distribution and higher clearance rates were observed in these patients. [] This suggests a need for potential dosage adjustments for effective treatment in pregnant women.

Q13: How effective is this compound against multidrug-resistant Pseudomonas and Serratia infections?

A13: In vitro studies demonstrated a high degree of synergy between this compound and Amikacin against multidrug-resistant Pseudomonas aeruginosa and Serratia marcescens isolates. [] This synergistic effect was observed in 90% of the tested isolates. [] Clinical trials involving five patients with serious infections caused by these organisms further confirmed this synergy, demonstrating a 100% clinical response rate and an 80% bacteriological cure rate. []

Q14: Has this compound been evaluated in animal models of infection?

A14: Yes, this compound has been tested in rabbit models of meningitis. In one study, a this compound and Rifampin combination successfully sterilized cerebrospinal fluid cultures in all treated rabbits, highlighting its potential for treating serious infections. []

Q15: Is this compound effective as a prophylactic antibiotic in colorectal surgery?

A16: Research suggests this compound, administered at a dose of 4g perioperatively, is effective as a prophylactic antibiotic in both rectal and colonic surgeries. []

Q16: What are the known mechanisms of resistance to this compound?

A17: A primary mechanism of this compound resistance involves the production of β-lactamases, enzymes capable of hydrolyzing the β-lactam ring of this compound, rendering it ineffective. [, , ] One such example is the GES-1 β-lactamase, found in multidrug-resistant Klebsiella pneumoniae isolates, which confers resistance to various antibiotics, including this compound. []

Q17: Can resistance to this compound develop during treatment?

A18: Yes, a study on spontaneous bacterial peritonitis (SBP) found that 19% of patients treated with this compound developed resistance to the drug. [] This highlights the need for monitoring treatment response and considering alternative antibiotics in cases of this compound resistance.

Q18: Is there cross-resistance between this compound and other antibiotics?

A19: Cross-resistance is a significant concern. For instance, K. pneumoniae isolates producing GES-1 β-lactamase demonstrated resistance to this compound alongside other antibiotics like ceftazidime, cefuroxime, gentamicin, kanamycin, and more. [] This emphasizes the need for comprehensive antibiotic susceptibility testing to guide treatment decisions.

Q19: What are the hepato-renal effects of this compound?

A20: Studies on albino rats show that this compound administration can lead to adverse effects on both liver and kidney function. [] These effects include:

- Kidney Function: Increased serum creatinine, urea, sodium, potassium, and calcium concentrations were observed, alongside decreased glucose and total protein levels. []

- Liver Function: Elevations in liver enzymes like AST and ALT, along with increases in total bilirubin, cholesterol, triglycerides, and LDL-cholesterol were noted. [] Additionally, a decrease in serum albumin and HDL-cholesterol levels was reported. []

- Histopathological Changes: Both liver and kidney tissues exhibited structural alterations indicative of damage. []

Q20: Are there drug delivery strategies to enhance this compound's targeting?

A21: While the provided articles don't delve into specific this compound drug delivery strategies, one study explored the synthesis and characterization of a novel polyhedral oligomeric silsesquioxane-cefotaxime (POSS-CTX) conjugate. [] This conjugate demonstrated enhanced antibacterial activity against E. coli and S. aureus compared to this compound alone. [] This highlights the potential of developing novel drug delivery systems for this compound.

Q21: Are there biomarkers to predict this compound efficacy or monitor treatment response?

A21: The research papers provided do not focus on specific biomarkers for this compound efficacy or treatment monitoring.

Q22: What analytical methods are used to quantify this compound levels?

A23: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying this compound concentrations in serum. [, ] This technique allows for accurate measurement of drug levels, which is crucial for understanding pharmacokinetics and optimizing dosage regimens.

Q23: How is the degradation of this compound by bacteria studied?

A24: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has been used to analyze the degradation of this compound by OXA-48-producing Enterobacteriaceae. [] This method allows for the identification of specific degradation products, providing insights into the mechanism of resistance.

Q24: What is the environmental impact of this compound?

A24: The provided research articles do not address the environmental impact and degradation of this compound.

Q25: Is there information available on this compound's dissolution and solubility?

A26: While the research papers don't provide specific details on this compound's dissolution and solubility, they highlight its use in various formulations, including intravenous and intracutaneous injections. [, ] This implies that the drug's solubility has been considered during formulation development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.